DNA-PK-IN-7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DNA-PK-IN-7 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, which is one of the primary mechanisms for repairing DNA double-strand breaks in mammalian cells . Inhibition of DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells .

Vorbereitungsmethoden

The synthesis of DNA-PK-IN-7 involves multiple steps, starting from commercially available precursors. One of the synthetic routes includes the preparation of intermediate compounds through a series of reactions such as nitration, reduction, and cyclization . The final product is obtained through purification and crystallization processes. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as scaling up the synthesis to multigram quantities .

Analyse Chemischer Reaktionen

DNA-PK-IN-7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .

Wissenschaftliche Forschungsanwendungen

DNA-PK-IN-7 has a wide range of scientific research applications, including:

Cancer Research: This compound is used to study the role of DNA-PK in cancer cell survival and to develop new cancer therapies that target DNA repair mechanisms.

Genome Editing: Inhibition of DNA-PK can improve the efficiency and precision of CRISPR/Cas9-mediated genome editing by preventing the repair of DNA double-strand breaks.

Molecular Biology: This compound is used to investigate the molecular mechanisms of DNA repair and to identify new targets for drug development.

Wirkmechanismus

DNA-PK-IN-7 exerts its effects by selectively inhibiting the catalytic activity of DNA-PK. DNA-PK is a heterotrimeric complex composed of the DNA-PK catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer . Upon binding to DNA double-strand breaks, DNA-PKcs undergoes autophosphorylation, which activates its kinase activity. This compound binds to the ATP-binding site of DNA-PKcs, preventing its autophosphorylation and subsequent activation . This inhibition disrupts the NHEJ pathway, leading to the accumulation of unrepaired DNA double-strand breaks and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

DNA-PK-IN-7 is one of several DNA-PK inhibitors that have been developed for research and therapeutic purposes. Similar compounds include:

Vanillin Derivatives: These compounds have been identified as DNA-PK inhibitors with potential anticancer properties.

This compound is unique in its high selectivity and potency, making it a valuable tool for studying DNA repair mechanisms and developing new therapeutic strategies .

Eigenschaften

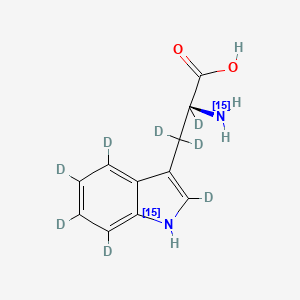

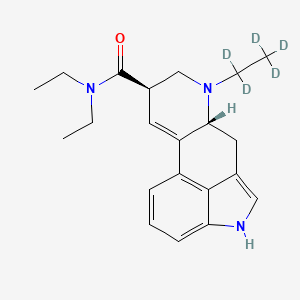

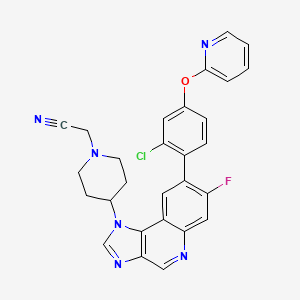

Molekularformel |

C19H21N9O2 |

|---|---|

Molekulargewicht |

407.4 g/mol |

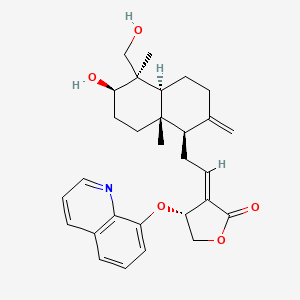

IUPAC-Name |

7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one |

InChI |

InChI=1S/C19H21N9O2/c1-11-5-16-21-10-22-27(16)9-14(11)23-18-20-6-15-17(24-18)28(19(29)25(15)2)26-7-12-3-4-13(8-26)30-12/h5-6,9-10,12-13H,3-4,7-8H2,1-2H3,(H,20,23,24) |

InChI-Schlüssel |

PXXQWMSFNNLRSH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)N5CC6CCC(C5)O6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)

![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)